4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol
CAS No.:
Cat. No.: VC15867477
Molecular Formula: C17H20N2O2S2
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N2O2S2 |
|---|---|
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | 4-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridine-2-thione |
| Standard InChI | InChI=1S/C17H20N2O2S2/c1-12-5-7-14(8-6-12)23(20,21)19-9-3-4-16(19)15-11-18-17(22)10-13(15)2/h5-8,10-11,16H,3-4,9H2,1-2H3,(H,18,22) |
| Standard InChI Key | ZOEGSVBPEVJNIY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CNC(=S)C=C3C |
Introduction
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol is a complex organic compound featuring a pyridine ring substituted with a methyl group at position four and a tosylpyrrolidinyl moiety at position five. It also contains a thiol group at position two, contributing to its reactivity and potential biological activity. This compound is classified as a pyridine derivative, which is notable for its applications in medicinal chemistry and organic synthesis.
Synthesis and Reaction Conditions
The synthesis of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol typically involves multi-step organic reactions. While specific synthetic routes are not extensively documented, similar compounds often utilize methods involving controlled temperatures, specific solvents (e.g., dimethyl sulfoxide or acetonitrile), and catalysts to promote desired reactions while minimizing side products. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor reaction progress and purity.
Mechanism of Action and Reactivity
The mechanism of action for 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol largely depends on its interactions with biological targets or other chemical species. Understanding these mechanisms requires detailed kinetic studies and potentially computational modeling to predict reactivity patterns. The thiol group can participate in various chemical reactions, including oxidation to form disulfides and nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar compounds, such as 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol, share the tosylpyrrolidinyl and thiol functionalities but differ in the position of the methyl group on the pyridine ring. This difference can affect their biological activities and chemical reactivity. For instance, the absence of a thiol group in 3-(1-Tosylpyrrolidin-2-yl)pyridine would result in different reactivity patterns.
| Compound | Structure | Unique Features |
|---|---|---|
| 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol | Pyridine with methyl at position 4, tosylpyrrolidinyl at position 5, and thiol at position 2 | Potential biological activity due to thiol and tosyl groups |
| 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol | Pyridine with methyl at position 3, tosylpyrrolidinyl at position 5, and thiol at position 2 | Similar reactivity but different methyl position |
| 3-(1-Tosylpyrrolidin-2-yl)pyridine | Pyridine with tosylpyrrolidinyl at position 3, lacks thiol group | Different biological activities due to absence of thiol |
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